N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core substituted with methoxyphenyl and carboxamide groups. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and the chromene core in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors such as G-protein coupled receptors or ion channels.
Affecting Signal Transduction Pathways: Influencing pathways such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl substitution, which may affect its biological activity and chemical properties.
6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the methoxyphenyl group, which may influence its interactions with molecular targets.
N-(2-hydroxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-11-8-12(2)18-13(9-11)15(21)10-17(24-18)19(22)20-14-6-4-5-7-16(14)23-3/h4-10H,1-3H3,(H,20,22) |
InChI Key |
YWZPOVQERRCGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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